molecular formula C13H15NO2S2 B7593326 4-(3,4-Dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole

4-(3,4-Dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole

Cat. No. B7593326
M. Wt: 281.4 g/mol
InChI Key: GDYAVIDNLHNMKJ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMTS, and it has been synthesized through different methods.

Mechanism of Action

The mechanism of action of DMTS is not fully understood. However, studies have shown that it can inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in various diseases. DMTS has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
DMTS has been shown to have both biochemical and physiological effects. Biochemically, it can inhibit the production of inflammatory cytokines and reactive oxygen species. It can also activate caspase enzymes, leading to apoptosis in cancer cells. Physiologically, DMTS has been shown to reduce inflammation and oxidative stress, which are involved in various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of DMTS is its potential as a multi-target agent, which can be used to treat various diseases. It also has low toxicity, making it a promising candidate for drug development. However, the limitations of DMTS include its low solubility in water, which can limit its bioavailability. It also has a short half-life, which can limit its efficacy.

Future Directions

There are several future directions for the research on DMTS. One direction is to improve its solubility and bioavailability, which can enhance its efficacy. Another direction is to study its potential as a plant growth regulator, which can have significant implications in agriculture. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential as a multi-target agent for the treatment of various diseases.

Synthesis Methods

DMTS can be synthesized through different methods, including the reaction of 3,4-dimethylbenzaldehyde with methylsulfonyl chloride, followed by the reaction with thioamide. Another method involves the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride, followed by the reaction with methylsulfinylmethylamine. The yield of DMTS using these methods ranges from 40% to 50%.

Scientific Research Applications

DMTS has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, DMTS has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential as an anti-cancer agent. In material science, DMTS has been used as a ligand in the synthesis of metal complexes. In agriculture, DMTS has been studied for its potential as a plant growth regulator.

properties

IUPAC Name

4-(3,4-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c1-9-4-5-11(6-10(9)2)12-7-17-13(14-12)8-18(3,15)16/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYAVIDNLHNMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)CS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole

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